molecular formula C20H21NO3 B14517430 Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate CAS No. 62391-69-9

Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate

Cat. No.: B14517430
CAS No.: 62391-69-9
M. Wt: 323.4 g/mol
InChI Key: NNTRQQADOLJDQI-UHFFFAOYSA-N
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Description

Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate is a synthetic pyrethroid insecticide. It is known for its high efficacy in controlling a wide range of insect pests. This compound is commonly used in agricultural and household settings to protect crops and control insect infestations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate involves several steps. One common method includes the esterification of 3-phenoxybenzyl alcohol with 2,3-dimethylbutanoic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces various substituted phenoxy derivatives.

Scientific Research Applications

Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of pyrethroids and their environmental impact.

    Biology: Investigated for its effects on insect physiology and behavior.

    Medicine: Explored for potential use in developing new insecticides with improved safety profiles.

    Industry: Utilized in the formulation of insecticidal products for agricultural and household use.

Mechanism of Action

The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of nerve cells. This leads to paralysis and eventual death of the insect. The molecular targets include specific isoforms of sodium channels that are more prevalent in insects than in mammals, contributing to its selective toxicity.

Comparison with Similar Compounds

Similar Compounds

    Fenvalerate: Another synthetic pyrethroid with similar insecticidal properties.

    Cypermethrin: A widely used pyrethroid known for its high potency and broad-spectrum activity.

    Esfenvalerate: The (S)-enantiomer of fenvalerate, known for its enhanced biological activity.

Uniqueness

Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate is unique due to its specific structural features, such as the cyano group and the 2,3-dimethylbutanoate moiety. These features contribute to its high efficacy and selectivity as an insecticide. Additionally, its relatively low toxicity to mammals makes it a safer option for pest control compared to some other insecticides.

Properties

CAS No.

62391-69-9

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2,3-dimethylbutanoate

InChI

InChI=1S/C20H21NO3/c1-14(2)15(3)20(22)24-19(13-21)16-8-7-11-18(12-16)23-17-9-5-4-6-10-17/h4-12,14-15,19H,1-3H3

InChI Key

NNTRQQADOLJDQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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